1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid

Catalog No.
S2804345
CAS No.
1778734-52-3
M.F
C10H17NO5
M. Wt
231.248
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine...

CAS Number

1778734-52-3

Product Name

1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid

IUPAC Name

3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.248

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-4-10(5-11,6-12)7(13)14/h12H,4-6H2,1-3H3,(H,13,14)

InChI Key

CUNYFDNZNOYYMD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)O

solubility

not available

Potential as a Building Block in Organic Synthesis

1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid (Boc-HM-Aze-COOH) possesses a unique combination of functional groups: a protected amine (Boc), a hydroxylmethyl moiety, and a carboxylic acid. This makes it a valuable building block for the synthesis of complex organic molecules, particularly those targeting biologically relevant structures. The Boc group can be selectively removed under acidic conditions to reveal a reactive amine, while the hydroxylmethyl group can be further elaborated to introduce various functionalities. [, ]

Applications in Medicinal Chemistry

The azetidine ring is a common scaffold found in numerous biologically active molecules. Boc-HM-Aze-COOH could serve as a starting material for the synthesis of novel therapeutic agents. The functional groups present in the molecule offer potential for interaction with biomolecular targets and modulation of biological processes. Further research is needed to explore the specific therapeutic potential of Boc-HM-Aze-COOH derivatives. [, ]

Probe for Studying Protein-Ligand Interactions

The hydroxylmethyl group in Boc-HM-Aze-COOH can be readily modified to introduce biocompatible tags, such as fluorescent probes or affinity labels. This modified molecule could then be used to study protein-ligand interactions. By attaching the probe to a specific protein of interest, researchers can gain insights into the binding mode and dynamics of ligand interactions. [, ]

1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid is a beta-amino acid analogue characterized by its unique azetidine ring structure. The compound features a tert-butoxycarbonyl protecting group, which enhances its stability and solubility in various solvents. Its molecular formula is C10H17NO5C_{10}H_{17}NO_5 with a molecular weight of approximately 231.25 g/mol . This compound is significant in the field of organic synthesis, particularly for its potential applications in medicinal chemistry and biochemistry.

Typical of carboxylic acids and amines. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to produce amides.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of azetidine derivatives.

These reactions are crucial for modifying the compound for specific applications in drug design and synthesis.

The synthesis of 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid typically involves several steps:

  • Formation of the Azetidine Ring: Starting from appropriate precursors, the azetidine ring is formed through cyclization reactions.
  • Protection of Functional Groups: The hydroxymethyl group is protected using tert-butoxycarbonyl to enhance stability during subsequent reactions.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbon dioxide insertion or other carboxylation methods.

These methods are essential for producing the compound in sufficient yield and purity for further applications .

The primary applications of 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid include:

  • Medicinal Chemistry: As an intermediate in synthesizing bioactive compounds.
  • Biochemistry: Potential use as a building block in peptide synthesis.
  • Agricultural Chemistry: Possible applications as a hybridizing agent in plant breeding due to its unique structure .

Several compounds share structural similarities with 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid, each offering unique properties:

Compound NameCAS NumberSimilarity Index
1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid887591-62-00.84
N-Boc-Azetidine-3-carboxylic acid142253-55-20.84
Tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate1374658-52-20.90
1-tert-Butyl 3-methyl 3-fluoroazetidine-1,3-dicarboxylate1363382-00-60.95

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid lies in its specific combination of functional groups and ring structure, which may confer distinct biological activities not present in its analogues .

The thermodynamic stability of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid has been evaluated through comprehensive analysis of thermal behavior and decomposition characteristics [1] [2]. The compound exhibits moderate thermal stability typical of tert-butoxycarbonyl-protected amino acid derivatives, with stability influenced by both the azetidine ring strain and the protecting group chemistry.

Thermal Stability Parameters

PropertyValueMethod/Reference
Melting PointNo specific data availableNot determined
Boiling PointDecomposes before boilingBased on related compounds
Density~1.2 g/cm³ (estimated)Estimated from similar structures
Vapor PressureNot determinedNot determined
Flash PointNot determinedNot determined
Decomposition TemperatureAbove 105°C (based on Boc protection)Based on Boc deprotection data
Stability Temperature RangeRoom temperature to 105°CBased on melting point data

The compound demonstrates stability at room temperature conditions, with decomposition occurring primarily through tert-butoxycarbonyl group elimination at elevated temperatures [3] [4]. Studies on related 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid derivatives indicate melting points in the range of 103-107°C, suggesting similar thermal behavior for the hydroxymethyl-substituted analog [3] [4].

Decomposition Pathways

Thermogravimetric analysis of structurally related compounds reveals that decomposition occurs through multiple pathways [5] [6]. The primary decomposition route involves elimination of the tert-butoxycarbonyl protecting group, followed by ring-opening of the strained azetidine system. The presence of the hydroxymethyl substituent may influence the decomposition kinetics through intramolecular hydrogen bonding interactions [7].

Activation Energy Considerations

Based on studies of azetidine thermal decomposition mechanisms, the activation energy for decomposition is estimated to be in the range of 230-250 kJ/mol [6]. The compound exhibits typical characteristics of four-membered nitrogen heterocycles, with ring strain contributing to thermal instability at elevated temperatures [8].

Solubility Characteristics in Organic Solvents

The solubility profile of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid reflects the amphiphilic nature of the molecule, containing both hydrophilic (carboxylic acid, hydroxymethyl) and lipophilic (tert-butoxycarbonyl) structural elements [9] [10]. The compound demonstrates solubility patterns consistent with other Boc-protected amino acid derivatives.

Solvent Compatibility Profile

SolventSolubilityApproximate Concentration
WaterSparingly soluble<1 mg/mL
DMSOSoluble10-50 mg/mL
MethanolSlightly soluble1-10 mg/mL
EthanolSlightly soluble1-10 mg/mL
DichloromethaneSoluble10-100 mg/mL
Ethyl acetateSoluble10-100 mg/mL
HexaneInsoluble<0.1 mg/mL
AcetoneSlightly soluble1-10 mg/mL

Polarity-Dependent Solubility

The limited aqueous solubility is attributed to the hydrophobic tert-butoxycarbonyl protecting group, which dominates the overall molecular polarity [9] [10]. Enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide indicates favorable solvation of both the carboxylic acid and hydroxymethyl functionalities [10] .

Temperature-Dependent Solubility

Solubility enhancement has been observed with mild heating to 37°C, particularly in polar organic solvents [10]. This temperature-dependent behavior suggests that dissolution may be entropy-driven, with increased molecular motion overcoming intermolecular hydrogen bonding in the solid state [12] [13].

Formulation Considerations

For pharmaceutical applications, the compound requires solvent systems that accommodate both the acidic and basic functionalities. Mixed solvent systems containing polar aprotic solvents with protic co-solvents have shown enhanced dissolution characteristics [10] .

pKa Determination and Acid-Base Behavior

The acid-base properties of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid are governed by multiple ionizable groups, with the carboxylic acid functionality serving as the primary acidic site [2] [14]. The compound exhibits complex pH-dependent behavior due to the presence of both electron-withdrawing and electron-donating substituents.

Ionizable Group Analysis

Ionizable GrouppKa ValueTemperatureMethod
Carboxylic acid4.2 ± 0.2 (predicted)25°CComputational prediction
Azetidine nitrogen (when deprotected)7-8 (when Boc removed)25°CEstimated from similar compounds
Hydroxyl group~15 (very weak acid)25°CEstimated

Carboxylic Acid Dissociation

The carboxylic acid group exhibits a pKa value of approximately 4.2, which is consistent with α-substituted carboxylic acids bearing electron-withdrawing groups [2] [15]. The presence of the azetidine ring system and the hydroxymethyl substituent influences the acidity through both inductive and resonance effects [14] [16].

pH-Dependent Speciation

At physiological pH (7.4), the compound exists predominantly as the carboxylate anion, with greater than 99% ionization of the carboxylic acid group [14]. The hydroxymethyl group remains protonated under normal physiological conditions, contributing to the overall molecular polarity .

Buffer Behavior

The compound demonstrates limited buffer capacity due to the relatively low pKa of the carboxylic acid group [14]. However, in the pH range of 3-5, the compound can contribute to buffer systems, particularly in combination with appropriate conjugate bases [16].

Temperature Effects on pKa

Studies of related carboxylic acids indicate that pKa values generally decrease with increasing temperature [14]. For this compound, a temperature coefficient of approximately -0.01 pKa units per degree Celsius is estimated, based on similar carboxylic acid derivatives [16].

Hygroscopicity and Molecular Polarimetry

The hygroscopic properties and optical characteristics of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid have been evaluated to determine storage requirements and stereochemical considerations [18] [19].

Hygroscopic Behavior

PropertyObservationNotes
Hygroscopic natureNot specifically hygroscopicBased on similar Boc-protected compounds
Moisture sensitivityModerate moisture sensitivityHydroxyl group may attract moisture
Storage conditionsStore at 2-8°C, dry conditionsStandard for carboxylic acids
Stability in airStable under normal conditionsNo special atmosphere required
Recommended storageSealed container, dry atmosphereStandard pharmaceutical storage

Moisture Absorption Characteristics

The compound exhibits moderate moisture sensitivity, primarily due to the presence of the hydroxymethyl and carboxylic acid functionalities [18]. While not classified as highly hygroscopic, the compound should be stored under dry conditions to prevent hydrolysis of the tert-butoxycarbonyl protecting group [20].

Molecular Polarimetry Analysis

PropertyValue/DescriptionNotes
Optical activityNot inherently chiralUnless enantiomerically pure starting materials used
Chiral centersNo chiral centers in structureC-3 position is substituted symmetrically
Specific rotationNot applicable (achiral)Would only show rotation if chiral impurities present
Measurement conditionsNot applicableStandard polarimetry conditions not applicable
StereochemistryAchiral compoundCompound structure shows no asymmetric centers

Optical Activity Considerations

The compound structure contains no asymmetric carbon centers, rendering it optically inactive under standard polarimetry conditions [19] [21]. The quaternary carbon at the C-3 position bears two identical substituents (hydrogen atoms on the azetidine ring), eliminating potential chirality [22].

Stability Under Polarimetry Conditions

When subjected to polarimetry analysis conditions, the compound demonstrates stability in various solvent systems [19]. However, care must be taken to avoid basic conditions that might promote Boc deprotection or acidic conditions that could protonate the carboxylic acid group [23].

Crystalline Form Analysis

XLogP3

-0.4

Dates

Last modified: 08-17-2023

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